1-Amino-1-(4-ethenylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-ethenylphenyl)propan-2-OL is an organic compound with the molecular formula C11H15NO It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-ethenylphenyl)propan-2-OL typically involves a multi-step process:
Starting Material: The synthesis begins with 4-ethenylbenzaldehyde.
Condensation Reaction: The 4-ethenylbenzaldehyde undergoes a condensation reaction to form an intermediate compound, 1-amino-1-(4-ethenylphenyl)propan-2-one.
Hydrogenation Reaction: The intermediate compound is then subjected to a hydrogenation reaction to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-ethenylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-ethenylphenyl)propan-2-one.
Reduction: Formation of 1-Amino-1-(4-ethylphenyl)propan-2-OL.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-(4-ethenylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(4-methoxyphenyl)propan-2-OL: Similar structure but with a methoxy group instead of an ethenyl group.
1-Amino-1-(4-ethylphenyl)propan-2-OL: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
1-Amino-1-(4-ethenylphenyl)propan-2-OL is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3 |
InChI Key |
CQTOCYBCTVVZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
Origin of Product |
United States |
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